molecular formula C19H18BF4N3O2 B2818023 (1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate CAS No. 941283-79-0

(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

Cat. No. B2818023
CAS RN: 941283-79-0
M. Wt: 407.18
InChI Key: UJCMRXOAABLWLK-ZFNKBKEPSA-N
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Description

(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate is a useful research compound. Its molecular formula is C19H18BF4N3O2 and its molecular weight is 407.18. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Chemical Transformations Compounds similar to the one inquired about have been utilized as catalysts in a range of chemical transformations. For instance, triazolium salts, which share structural features with the specified compound, have been employed as carbene precursors with demonstrated utility in various catalytic processes. These catalysts facilitate transformations involving umpolung reactivity, an essential strategy in synthetic organic chemistry for reversing the polarity of carbonyl compounds, thereby enabling the formation of new carbon-carbon bonds in otherwise challenging contexts (Vora et al., 2011).

Synthesis of Heterocyclic Compounds The research also highlights the synthesis of novel heterocyclic structures through reactions involving compounds with functionalities similar to the query compound. These reactions often result in the formation of unique cyclic and polycyclic structures that could serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. For example, studies on the intramolecular hydroamination of certain triazacyclononane derivatives led to the formation of azoniaspiro compounds, showcasing the potential of these reactions in generating complex molecular architectures (Baker et al., 2000).

properties

IUPAC Name

(1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N3O2.BF4/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3,4)5/h2-9,12,17,19H,10-11H2,1H3;/q+1;-1/t17-,19+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCMRXOAABLWLK-ZFNKBKEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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